Cyclododecane

Catalog No.
S772761
CAS No.
294-62-2
M.F
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecane

CAS Number

294-62-2

Product Name

Cyclododecane

IUPAC Name

cyclododecane

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2

InChI Key

DDTBPAQBQHZRDW-UHFFFAOYSA-N

SMILES

C1CCCCCCCCCCC1

Solubility

Insoluble in water; very soluble in alcohol, ethyl ether
In water, 4.7X10-3 mg/L at 25 °C (est)

Synonyms

CYCLODODECANE;Cyclododecan

Canonical SMILES

C1CCCCCCCCCCC1

Material Science

  • Crystallization: Cyclododecane is used as a solvent for crystallizing various materials, including pharmaceuticals and organic electronics. Its low freezing point and relatively non-reactive nature make it a suitable choice for controlled crystallization processes [].
  • Phase Change Materials (PCMs): Research explores the use of cyclododecane as a PCM due to its ability to absorb and release heat during phase transitions (solid to liquid and vice versa). This property makes it potentially valuable for thermal energy storage applications [].

Environmental Science

  • Microbial degradation: Studies investigate the biodegradation of cyclododecane by microorganisms. Understanding this process is crucial for assessing its environmental impact and potential applications in bioremediation [].
  • Biodiesel production: Cyclododecane has been explored as a potential feedstock for biodiesel production. However, further research is needed to optimize the conversion process and ensure its economic and environmental viability [].

Physics and Chemistry

  • Supramolecular chemistry: Cyclododecane's unique ring structure makes it interesting for studying self-assembly and the formation of supramolecular structures. These structures have potential applications in areas like drug delivery and materials science [].
  • Organic synthesis: Cyclododecane can serve as a starting material for the synthesis of various organic compounds. Its cyclic structure allows for the creation of specific functional groups, making it valuable for targeted synthesis.

Cyclododecane is an organic compound with the chemical formula C₁₂H₂₄. It appears as a waxy white solid at room temperature and is soluble in nonpolar organic solvents . This compound is notable for its unique cyclic structure, consisting of twelve carbon atoms arranged in a ring, which contributes to its physical properties and reactivity. Cyclododecane has applications in various industrial processes, particularly as an intermediate in the production of Nylon 12 and other synthetic materials .

Cyclododecane is considered to have low to moderate toxicity []. However, it can cause skin irritation and may be harmful if inhaled or swallowed [].

  • Flammability: Cyclododecane is combustible and can burn if exposed to high heat or open flames [].
  • Environmental impact: Cyclododecane is persistent in the environment, meaning it degrades slowly and can accumulate in some organisms [].
, primarily due to its structure. Key reactions include:

  • Hydrogenation: Cyclododecane can be synthesized through the liquid-phase hydrogenation of 1,5,9-cyclododecatriene using nickel catalysts .
  • Reactivity with Acids: It reacts with hydrochloric acid and trifluoroacetic acid, forming various products depending on the reaction conditions .
  • Thermal Decomposition: Under high temperatures, cyclododecane can decompose into smaller hydrocarbons.

These reactions highlight its utility in organic synthesis and industrial chemistry.

The primary industrial synthesis of cyclododecane involves:

  • Catalytic Trimerization: Butadiene is trimerized to form cyclododecatriene.
  • Hydrogenation: The cyclododecatriene is subsequently hydrogenated to yield cyclododecane .

This two-step process is efficient for producing high-purity cyclododecane suitable for various applications.

Cyclododecane has a range of applications across different fields:

  • Intermediate for Polymers: It serves as a precursor for laurolactam, which is essential in producing Nylon 12 .
  • Temporary Binder: In art restoration and archaeology, it is used as a temporary binder that stabilizes fragile objects and protects water-sensitive materials during conservation processes. Its ability to sublimate slowly makes it ideal for such applications .
  • Chemical Production: Cyclododecane is involved in the synthesis of flame retardants and detergents, highlighting its versatility in industrial chemistry .

Studies on cyclododecane's interactions with other chemicals reveal its stability and reactivity profile. It can interact with acids and other reactive species without undergoing significant degradation under standard conditions. Its interactions are primarily governed by its nonpolar characteristics, making it compatible with various organic solvents while being less reactive with polar compounds.

Cyclododecane belongs to a class of compounds known as cycloalkanes. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical FormulaUnique Features
CyclohexaneC₆H₁₂Smaller ring structure; more common in organic solvents.
CyclooctaneC₈H₁₄Intermediate size; used in fuel formulations.
CyclopentaneC₅H₁₀Smaller ring; lower boiling point; used as a solvent.
DecalinC₁₄H₂₄Contains two fused cyclohexane rings; used in organic synthesis.

Cyclododecane's twelve-membered ring structure distinguishes it from these compounds by providing unique physical properties such as higher melting and boiling points compared to smaller cycloalkanes. Its applications as a temporary binder also set it apart from others in this category.

Physical Description

Liquid

Color/Form

Needles from alcohol

XLogP3

6.7

Boiling Point

247.0 °C
247 °C

Density

0.82 g/cu cm at 80 °C

LogP

log Kow = 6.12 (est)

Melting Point

60.4 °C

UNII

97CN13ZD83

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0295 mm Hg at 25 °C

Other CAS

294-62-2

Wikipedia

Cyclododecane

Biological Half Life

21.38 Days

Methods of Manufacturing

Cyclododecane is produced by liquid-phase hydrogenation of 1,5,9-cyclododecatriene over nickel catalysts.
Cyclododecane ... is obtained by catalytic hydrogenation of 1,5,9-cyclododecatriene.

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclododecane: ACTIVE
THE SUBLIMATING COMPOUND CYCLODODECANE CAN BE EMULSIFIED IN WATER IN THE PRESENCE OF SURFACTANTS. THE EMULSION CAN BE USED TO EMULSIFY PESTICIDES.

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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